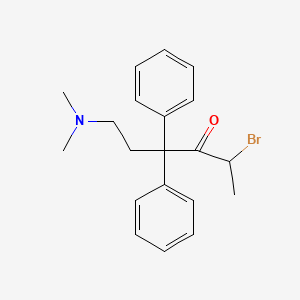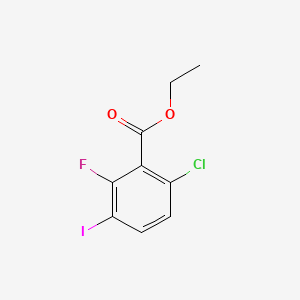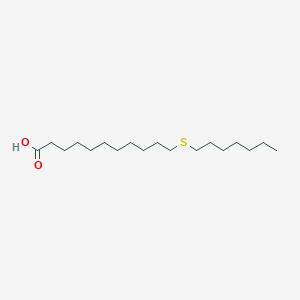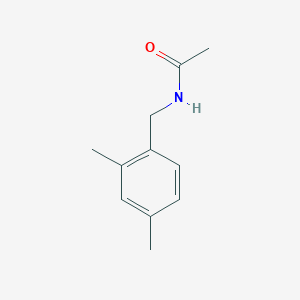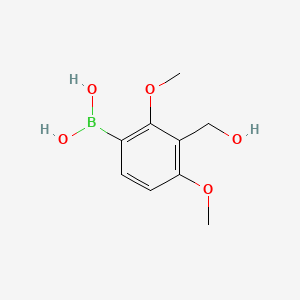
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxymethyl and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-(hydroxymethyl)-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-2,4-dimethoxyphenyl)boronic acid.
Reduction: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronate ester.
Substitution: (3-(Hydroxymethyl)-2,4-dihydroxyphenyl)boronic acid.
Wissenschaftliche Forschungsanwendungen
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and polyols. This interaction is crucial for its role in biological systems, where it can inhibit enzymes or interfere with signaling pathways by binding to specific molecular targets. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with target molecules .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the hydroxymethyl and dimethoxy groups, making it less versatile in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a single methoxy group, offering different reactivity and selectivity.
(3,5-Dimethoxyphenyl)boronic acid: Similar structure but lacks the hydroxymethyl group, affecting its binding properties.
Uniqueness: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and dimethoxy groups, which enhance its reactivity and binding affinity in various chemical and biological applications. These functional groups provide additional sites for chemical modification, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C9H13BO5 |
|---|---|
Molekulargewicht |
212.01 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-2,4-dimethoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-14-8-4-3-7(10(12)13)9(15-2)6(8)5-11/h3-4,11-13H,5H2,1-2H3 |
InChI-Schlüssel |
XNKZCOBEFURBLN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OC)CO)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


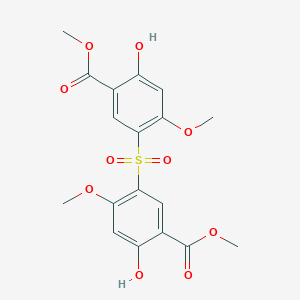


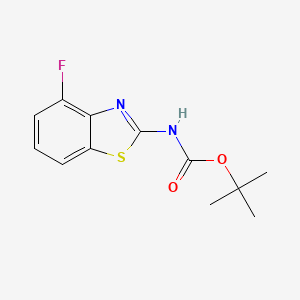
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)

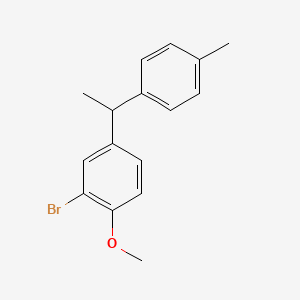
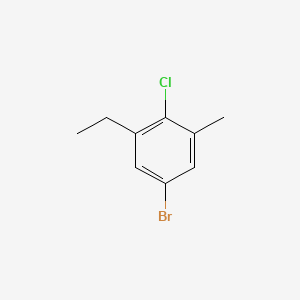
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
